15-Deoxy-delta-12,14-prostaglandin J2

説明

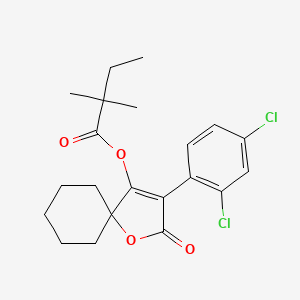

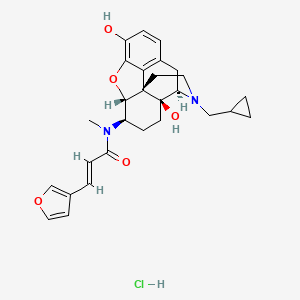

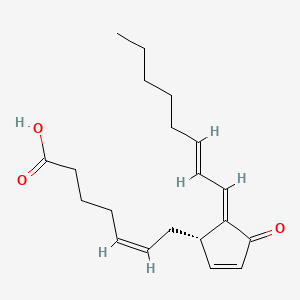

15-Deoxy-delta-12,14-prostaglandin J2 (15d-PGJ2) is a prostaglandin J2 (PGJ2) metabolite and a naturally occurring derivative of prostaglandin D2 . It is produced during inflammatory processes and has been explored in some detail over the last 20 years . By triggering the PPAR-γ signalling pathway, it plays many roles and exerts antitumour, anti-inflammatory, antioxidation, antifibrosis, and antiangiogenesis effects .

Synthesis Analysis

15d-PGJ2 is formed from PGD2 by the elimination of two molecules of water . It binds selectively to PPARγ with an EC50 value of 2 µM in a murine chimera system . 15d-PGJ2 is more potent than PGD2, Δ12-PGJ2, and PGJ2 in stimulating lipogenesis in C3H10T1/2 cells .Molecular Structure Analysis

15d-PGJ2 is an electrophilic lipid mediator derived from PGD2 with potent anti-inflammatory effects . These effects are likely due to the covalent modification of cellular proteins, via a reactive α,β-unsaturated carbonyl group in its cyclopentenone ring .Chemical Reactions Analysis

15d-PGJ2 can prevent oxidative damage caused by t-butyl hydroperoxide, in addition to H2O2 . Further studies indicated that both H2O2 and tBH caused an increase in reactive oxygen species and depolarization of mitochondrial membrane potential .Physical And Chemical Properties Analysis

15d-PGJ2 is a liquid at room temperature . Its empirical formula is C20H28O3 , and its molecular weight is 316.43 .科学的研究の応用

Anti-Inflammatory Functions

15-Deoxy-Delta-12,14-prostaglandin J2 (15d-PGJ2) is recognized for its anti-inflammatory properties. It functions differently from other prostaglandins, lacking a specific synthase for its production or a unique receptor. Its anti-inflammatory effects are largely attributed to acting as the endogenous ligand for the intranuclear receptor PPARgamma, influencing molecular physiology and pathological states (Scher & Pillinger, 2005).

Role in Renal Ischemia/Reperfusion Injury

15d-PGJ2 has shown potential in reducing renal ischemia/reperfusion injury. It helps to minimize renal dysfunction and damage through various mechanisms, including decreasing pro-inflammatory gene expression and inhibiting the activation of NF-kappaB (Chatterjee et al., 2004).

Involvement in Apoptosis and Cell Growth

This compound is a significant inducer of caspase-mediated endothelial cell apoptosis. It activates peroxisome proliferator-activated receptor (PPAR) pathways, playing a role in various cell differentiation processes. This property makes it a potential therapeutic target for diseases where excessive angiogenesis is a concern (Bishop-Bailey & Hla, 1999).

Anti-Tumor Activity

15d-PGJ2 enhances the anti-tumor action of chemotherapy drugs like docetaxel. It works through both PPARgamma-dependent and -independent mechanisms, primarily by inducing apoptosis and influencing the expression of genes associated with the caspase and p53 pathways (Fulzele et al., 2007).

Implications in Molecular Synthesis

Its synthesis and the unambiguous assignment of its stereochemistry have been topics of interest, potentially paving the way for the development of specific analogs and therapeutic agents (Brummond et al., 2004).

Effects on Cell Proliferation and Apoptosis

15d-PGJ2 impacts cell proliferation and apoptosis in various cell types, including endothelial cells. It modulates different molecular mechanisms, such as NF-κB and AP-1 DNA binding activity, and alters the expression of genes like c-mycand Gadd45 (Dong et al., 2004).

Interaction with Mitochondrial Complex I

15d-PGJ2 inhibits the activity of mitochondrial complex I, leading to reduced oxygen consumption in mitochondria. This action is accompanied by an increase in reactive oxygen species generation, suggesting a role in regulating mitochondrial function and potentially influencing processes like apoptosis and cell growth (Martinez et al., 2005).

Oxidative Stress and Hemeoxygenase-1 Induction

This compound increases oxidative stress and upregulates hemeoxygenase-1 (HO-1) in malignant B cells. HO-1 induction by 15d-PGJ2 may have implications in the management of certain B cell lymphomas (Bancoş et al., 2008).

Inhibition of NF-kappa B Signaling Pathway

15d-PGJ2 is known to inhibit the NF-kappa B signaling pathway, which plays a critical role in regulating inflammation and immune response. This effect is achieved through covalent modifications of cysteine residues in key signaling molecules, suggesting a potential application in the development of anti-inflammatory drugs (Straus et al., 2000).

Apoptotic Effects in Hepatoma Cells

15d-PGJ2 induces apoptosis in human hepatoma cells, emphasizing its role in cell cycle regulation and its potential as a therapeutic agent in liver cancer (Date et al., 2003).

Regulation of Macrophage Functions

This compound acts as a negative regulator of macrophage functions, influencing key immune responses such as adhesion, phagocytosis, chemotaxis, and the production of reactive oxygen species (Azuma et al., 2001).

Role in Translation Inhibition and Stress Granule Formation

15d-PGJ2 interacts with the eIF4A protein, blocking its interaction with eIF4G. This mechanism leads to the formation of stress granules and inhibition of translation, suggesting a broader role in cellular stress responses (Yun et al., 2018).

Molecular Recognition and Binding Mechanisms

Computational studies have provided insights into how 15d-PGJ2 interacts with various cellular proteins, including nuclear factor-kappa B (NF-kappaB), AP-1, p53, and others. These interactions are essential for its physiological effects and may guide the design of specific analogs for therapeutic applications (Pande & Ramos, 2005).

Potential in Controlling Tumor Growth

15d-PGJ2 exhibits significant anticancer effects, with proapoptotic, anti-inflammatory, antiangiogenic, and anti-metastatic abilities. Its diverse functions and mechanisms of action make it a promising candidate for developing new therapies to control tumor growth (Bie et al., 2018).

Covalent Binding to Cellular Proteins

Research has demonstrated that 15d-PGJ2 covalently binds to various cellular proteins, including PPARgamma. This binding mechanism is critical for understanding its cellular regulatory roles and could lead to new perspectives in studying selective activities of PPARs (Soares et al., 2005).

Activation of Human Eosinophils

Contrasting with its anti-inflammatory effects, 15d-PGJ2 is a potent activator of human eosinophils, triggering calcium mobilization and other responses. This indicates its selectivity and potential role in eosinophil-associated diseases (Monneret et al., 2002).

Novel Binding Sites in Neuronal Plasma Membranes

15d-PGJ2 has been identified to have novel binding sites in neuronal plasma membranes, potentially involved in inducing neuronal apoptosis. This finding opens up new avenues for understanding its role in neurological pathologies (Yagami et al., 2003).

Effect on Allergic Pulmonary Inflammation

15d-PGJ2 exhibits therapeutic potential in reducing allergic pulmonary inflammation and remodeling in asthma models. It attenuates lung inflammation, hyper-reactivity, and cytokine production, linked to NF-κB downregulation (Coutinho et al., 2017).

Safety And Hazards

特性

IUPAC Name |

(Z)-7-[(1S,5E)-5-[(E)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7-,10-6+,18-13+/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRUMKCAEVRUBK-GODQJPCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1043706 | |

| Record name | 15-Deoxy-delta12,14-prostaglandin J2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 15-Deoxy-d-12,14-PGJ2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005079 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

15-Deoxy-delta-12,14-prostaglandin J2 | |

CAS RN |

87893-55-8 | |

| Record name | 15-Deoxy-Δ12,14-prostaglandin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87893-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-Deoxy-delta12,14-prostaglandin J2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087893558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-Deoxy-delta12,14-prostaglandin J2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-DEOXY-.DELTA.12,14-PROSTAGLANDIN J2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALI977775J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 15-Deoxy-d-12,14-PGJ2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005079 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1663612.png)